molecular formula C2Br2N2O B11879057 2,5-Dibromo-1,3,4-oxadiazole

2,5-Dibromo-1,3,4-oxadiazole

Cat. No.: B11879057
M. Wt: 227.84 g/mol
InChI Key: YLNPYEHHPCQONM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-1,3,4-oxadiazole typically involves the bromination of 1,3,4-oxadiazole. One common method is the reaction of 1,3,4-oxadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted oxadiazoles, while oxidation can produce oxadiazole N-oxides .

Mechanism of Action

The mechanism of action of 2,5-dibromo-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates. It is resistant to metabolism by hydrolytic esterase and peptidase enzymes, making it a stable and effective molecule for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,2,3-Oxadiazole (less stable and less commonly studied)

Uniqueness

2,5-Dibromo-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules. Compared to other oxadiazole isomers, 1,3,4-oxadiazole derivatives are more widely studied and utilized due to their stability and diverse biological activities .

Properties

IUPAC Name

2,5-dibromo-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2N2O/c3-1-5-6-2(4)7-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPYEHHPCQONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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